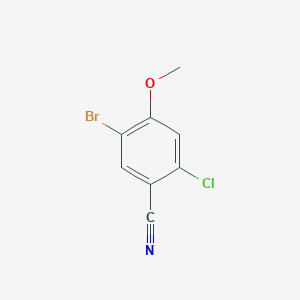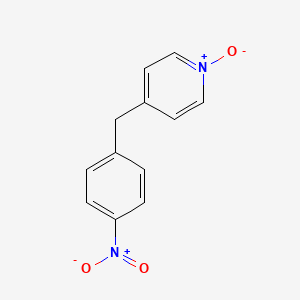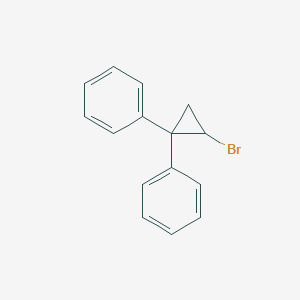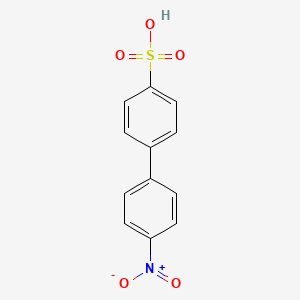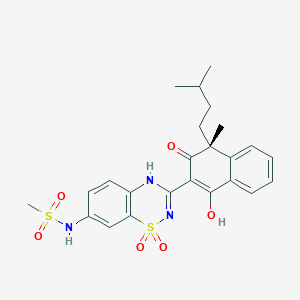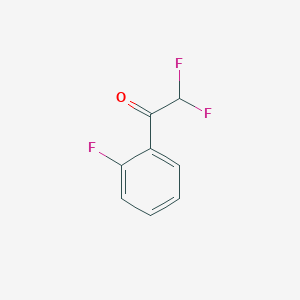
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol . It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of 2,2-difluoro-1-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with three fluorine atoms on the ethanone group.
Ethanone, 1-(2,4-difluorophenyl)-: Similar structure but with two fluorine atoms on the phenyl ring.
Ethanone, 1-(2,6-difluorophenyl)-: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-difluoro-1-(2-fluorophenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H5F3O |
|---|---|
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
2,2-difluoro-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
Clé InChI |
ROMXIJKGAUMYOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C(F)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
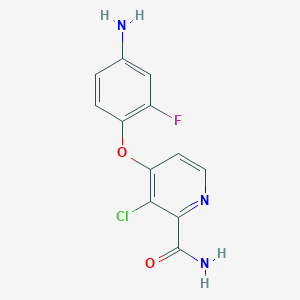
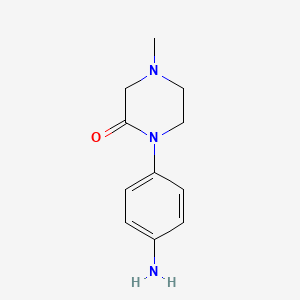
![1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline](/img/structure/B8772367.png)
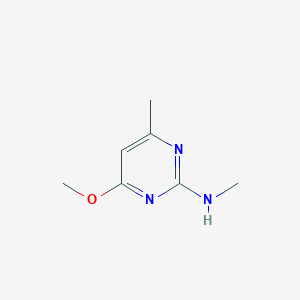
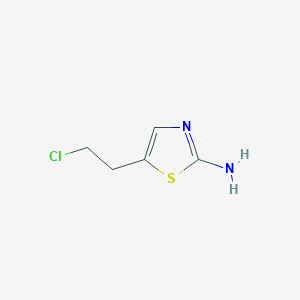
![4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate](/img/structure/B8772386.png)
